3-Chloro-4-ethylbenzenesulfonyl chloride
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Overview
Description
3-Chloro-4-ethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and an ethyl group at the fourth position. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: One common method for synthesizing benzenesulfonyl chlorides involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The reaction is typically carried out by heating a mixture of phosphorus pentachloride and sodium benzenesulfonate at 170-180°C for several hours.
Phosphorus Oxychloride Method: Another method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride under similar conditions.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The process is optimized for higher yields and purity, and the product is often used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Bases: Pyridine, triethylamine.
Solvents: Dichloromethane, toluene.
Major Products:
Scientific Research Applications
3-Chloro-4-ethylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The chlorine atom on the benzene ring can also influence the reactivity and selectivity of the compound in different chemical reactions .
Comparison with Similar Compounds
4-Methylbenzenesulfonyl Chloride:
3-Chlorobenzenesulfonyl Chloride: This compound has a chlorine atom at the third position but lacks the ethyl group.
Uniqueness:
- The presence of both the chlorine atom and the ethyl group in 3-chloro-4-ethylbenzenesulfonyl chloride makes it unique in terms of its reactivity and selectivity in chemical reactions. The combination of these substituents can influence the compound’s behavior in various synthetic applications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-4-ethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXROGOARSHZAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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